

Carbazomycin D: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Carbazomycin D

Cat. No.: B034363

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Introduction

Carbazomycin D is a naturally occurring carbazole alkaloid that has garnered interest within the scientific community due to its diverse biological activities. As a member of the carbazomycin family, first isolated from *Streptomyces* species, it exhibits a unique chemical architecture that contributes to its potential as a lead compound in drug discovery. This technical guide provides an in-depth look at the chemical structure, properties, and synthesis of **Carbazomycin D**, tailored for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Properties

Carbazomycin D is chemically identified as 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole. Its structure features a tricyclic carbazole core, which consists of two benzene rings fused to a central nitrogen-containing pyrrole ring. This aromatic system is further substituted with three methoxy groups and two methyl groups, contributing to its specific physicochemical and biological properties.

The key identifiers and properties of **Carbazomycin D** are summarized in the table below.

Property	Value	Reference
Systematic Name	3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole	[1][2]
CAS Number	108073-63-8	[1][2]
Molecular Formula	C17H19NO3	[1][2]
Molecular Weight	285.34 g/mol	[1]
Appearance	Light brown solid	[1]
Purity	>95% by HPLC	[1]
Storage Temperature	-20°C	[1][3]
Solubility	Soluble in methanol or DMSO	[1]

Biological Activity and Mechanism of Action

Carbazomycin D has demonstrated a range of biological activities, including antituberculosis and antimalarial properties.[3] It also exhibits weak antifungal and antibacterial effects.[1] The cytotoxic effects of **Carbazomycin D** against several human cancer cell lines have also been reported.

The following table summarizes the reported bioactivity data for **Carbazomycin D**:

Activity Type	Target	Measurement	Value	Reference
Antifungal	Trichophyton asteroides	MIC	100 µg/mL	[2]
Trichophyton mentagrophytes	MIC	100 µg/mL	[2]	
Antitubercular	Mycobacterium tuberculosis	IC50	25 µg/mL	[2]
Cytotoxicity	MCF-7 (breast cancer)	IC50	21.3 µg/mL	[2]
KB (oral cancer)	IC50	33.2 µg/mL	[2]	
NCI H187 (lung cancer)	IC50	12.9 µg/mL	[2]	
Vero (normal kidney cells)	IC50	34.3 µg/mL	[2]	

While the precise signaling pathways modulated by **Carbazomycin D** are not yet fully elucidated, some studies on related carbazole compounds suggest potential interactions with G-protein coupled receptors (GPCRs) and effects on the phosphorylation of kinases such as AKT and c-RAF. However, further research is required to determine the specific molecular mechanisms of **Carbazomycin D**.

Experimental Protocols

Isolation from Natural Sources

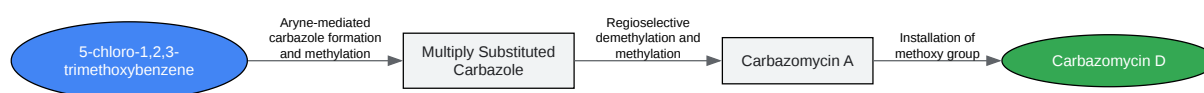
The original isolation of **Carbazomycin D** was from the cultured broth of *Streptovercillium ehimense*.^[1] A general protocol for the isolation of carbazomycins from a microbial culture involves the following steps:

- **Fermentation:** Culturing of the *Streptomyces* strain in a suitable nutrient-rich medium to promote the production of secondary metabolites, including **Carbazomycin D**.

- **Extraction:** Separation of the mycelium from the culture broth by filtration or centrifugation. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.
- **Chromatography:** The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:
 - **Silica Gel Column Chromatography:** To separate compounds based on polarity.
 - **Sephadex LH-20 Column Chromatography:** For further purification.
 - **High-Performance Liquid Chromatography (HPLC):** Often a final step to achieve high purity of the isolated compound.
- **Structure Elucidation:** The structure of the purified **Carbazomycin D** is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Total Synthesis

Several total syntheses of **Carbazomycin D** have been reported, providing a reliable source of the compound for further research and circumventing the challenges of natural product isolation. A recent gram-scale synthesis provides an efficient route.[4][5] The general workflow for the total synthesis is outlined below.



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Caption: Total synthesis workflow for **Carbazomycin D**.

A key strategy in the total synthesis of **Carbazomycin D** involves the construction of the multiply substituted carbazole core.[4][5] This is often achieved through an aryne-mediated carbazole formation followed by methylation.[4][5] Subsequent regioselective demethylation

and methylation steps can yield Carbazomycin A.[4][5] The final step to obtain **Carbazomycin D** is the installation of an additional methoxy group.[4][5]

Conclusion

Carbazomycin D remains a molecule of significant interest for its potential therapeutic applications. The established protocols for its total synthesis provide a foundation for the generation of analogs and further structure-activity relationship studies. Future research will likely focus on elucidating its precise mechanism of action and exploring its efficacy in preclinical models of disease. This guide provides a foundational understanding of **Carbazomycin D** for researchers aiming to build upon the existing knowledge of this intriguing natural product.

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